molecular formula C13H17NO4S B2635286 3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid CAS No. 790681-74-2

3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid

Cat. No.: B2635286
CAS No.: 790681-74-2
M. Wt: 283.34
InChI Key: WGVHAEJKQUYTQJ-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene followed by the reaction with propanoic acid. The reaction conditions often include the use of strong acids or bases to facilitate the sulfonation and subsequent amide formation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)propanoic acid is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it valuable for various research applications .

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)7-8-14-19(17,18)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9,14H,1-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVHAEJKQUYTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790681-74-2
Record name 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoic acid
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